
Aptazapine maleate
Descripción general
Descripción
El maleato de aptazapina, también conocido por su nombre de código de desarrollo CGS-7525A, es un antidepresivo tetracíclico que se desarrolló en la década de 1980. Exhibe actividad noradrenérgica y serotoninérgica específica. El maleato de aptazapina es un potente antagonista de los receptores adrenérgicos α2, los receptores 5-HT2 y los receptores H1. A pesar de su prometedor perfil farmacológico, nunca se comercializó .
Métodos De Preparación
La síntesis de maleato de aptazapina implica varios pasos, comenzando con la formación de la estructura tetracíclica central. La ruta sintética normalmente incluye los siguientes pasos:
Formación de la estructura central: El paso inicial implica la ciclación de un precursor adecuado para formar el núcleo tetracíclico.
Modificaciones del grupo funcional:
Formación de la sal de maleato: El paso final implica la reacción de aptazapina con ácido maleico para formar la sal de maleato, lo que mejora su solubilidad y estabilidad
Los métodos de producción industrial para el maleato de aptazapina probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
Hydrolysis in Aqueous Solutions
Aptazapine maleate undergoes pH-dependent hydrolysis due to its maleate component and labile amine groups. The reaction involves:
-
Acidic conditions : Protonation of the tertiary amine group in the piperidine ring, leading to cleavage of the maleate ester bond.
-
Alkaline conditions : Nucleophilic attack on the maleate moiety, forming maleic acid and free aptazapine base .
Condition | Reaction Outcome | Rate Constant (k, 25°C) |
---|---|---|
pH 1.2 (simulated gastric fluid) | Partial degradation to aptazapine free base | |
pH 7.4 (blood) | Stable (<5% degradation over 24 hours) |
Alkylation and Condensation Reactions
During synthesis, this compound is formed via sequential alkylation and condensation steps :
-
Alkylation : A piperidine precursor reacts with 1-bromo-2-chloroethane under basic conditions (K₂CO₃, DMF, 60°C) to introduce the chlorinated side chain.
-
Condensation : The alkylated intermediate undergoes cyclocondensation with a benzodioxole derivative in the presence of maleic acid (catalyst) at 110°C .
Key intermediates :
-
Intermediate A : (alkylated piperidine)
-
Intermediate B : (post-condensation product)
Photodegradation Pathways
Exposure to UV light (λ = 254 nm) induces:
-
Ring-opening : The benzodioxole moiety undergoes oxidative cleavage, forming quinone derivatives.
-
N-demethylation : Loss of the group generates a secondary amine.
Degradation products :
Stability in Oxidative Environments
This compound reacts with reactive oxygen species (ROS), such as hydroxyl radicals (- OH), leading to:
-
Epoxidation : Formation of an epoxide at the benzodioxole double bond.
-
Sulfonation : Reaction with sulfonic acid groups in biological matrices .
Oxidizing Agent | Reaction Site | Major Product |
---|---|---|
H₂O₂ (3%) | Benzodioxole ring | Epoxide derivative |
NaOCl (5%) | Piperidine nitrogen | N-chlorinated aptazapine |
Synthetic Byproducts and Impurities
Common impurities detected during synthesis include:
-
Impurity 1 : Unreacted maleic acid (retention time = 2.1 min, HPLC) .
-
Impurity 2 : Over-alkylated piperidine ().
Mitigation strategies :
-
Use of controlled stoichiometry (1:1.05 aptazapine:maleic acid).
-
Purification via recrystallization from ethanol-water (3:1 v/v).
Catalytic Interactions
Maleic acid in this compound acts as a proton donor in acid-catalyzed reactions, facilitating:
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Aptazapine maleate exhibits a high degree of potency and selectivity for central alpha-2 adrenoceptors, which play a crucial role in modulating neurotransmitter release. Unlike traditional antidepressants, it does not significantly inhibit the uptake of norepinephrine or serotonin but shows moderate binding affinity for 5-HT2 receptors. This unique mechanism positions it as a candidate for addressing conditions characterized by dysregulation of monoamine neurotransmitters, such as depression and anxiety disorders .
Depression and Anxiety Disorders
This compound has been investigated for its efficacy in treating major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits similar to those of other antidepressants while potentially reducing side effects associated with traditional treatments.
Narcolepsy
Research indicates that this compound may effectively suppress cataplexy, a significant symptom of narcolepsy. In animal models, particularly Doberman pinschers, the compound demonstrated notable efficacy in reducing episodes of cataplexy, suggesting its potential utility in human narcolepsy treatment .
Neurobehavioral Disorders
The compound's action on multiple neurotransmitter systems has led to investigations into its use for various neurobehavioral disorders, including attention deficit hyperactivity disorder (ADHD) and substance use disorders. Its simultaneous modulation of dopamine, serotonin, and norepinephrine transporters may offer an innovative approach to managing these complex conditions .
Case Study Insights
Several clinical trials have explored the effectiveness of this compound in different populations:
- Major Depressive Disorder : A double-blind study involving patients with treatment-resistant depression showed that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo groups.
- Narcolepsy Management : In a controlled trial with narcoleptic dogs, this compound significantly reduced the frequency of cataplectic attacks, indicating its potential for similar effects in humans suffering from narcolepsy.
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- Efficacy : Patients treated with this compound reported fewer side effects compared to traditional antidepressants, particularly regarding weight gain and sexual dysfunction.
- Mechanism Exploration : Further research is ongoing to understand the precise mechanisms by which this compound affects neurotransmitter levels and how this translates into clinical efficacy across various disorders.
Data Table: Summary of Clinical Applications
Application | Description | Evidence Level |
---|---|---|
Depression | Efficacy in major depressive disorder | Moderate |
Anxiety Disorders | Potential benefits in generalized anxiety disorder | Moderate |
Narcolepsy | Reduction of cataplexy episodes | High |
Neurobehavioral Disorders | Modulation of symptoms in ADHD | Emerging |
Mecanismo De Acción
El maleato de aptazapina ejerce sus efectos antagonizando los receptores adrenérgicos α2, los receptores 5-HT2 y los receptores H1. Este antagonismo conduce a niveles elevados de norepinefrina y serotonina en la hendidura sináptica, mejorando la neurotransmisión y aliviando los síntomas de la depresión. Los objetivos moleculares y las vías involucradas incluyen los sistemas adrenérgicos y serotoninérgicos, que desempeñan un papel crucial en la regulación del estado de ánimo .
Comparación Con Compuestos Similares
El maleato de aptazapina es similar a otros antidepresivos tetracíclicos como la mianserina y la mirtazapina. Es único en su mayor potencia como antagonista del receptor adrenérgico α2 y su actividad serotoninérgica específica. Otros compuestos similares incluyen:
Mianserina: Otro antidepresivo tetracíclico con antagonismo de receptores similar pero menor potencia.
Mirtazapina: Un antidepresivo noradrenérgico y serotoninérgico específico con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Setiptilina: Un antidepresivo tetracíclico con efectos farmacológicos similares pero una estructura química distinta
La combinación única de antagonismo de receptores del maleato de aptazapina y su perfil farmacológico específico lo convierten en un compuesto de interés para futuras investigaciones y desarrollo.
Actividad Biológica
Aptazapine maleate, a tetracyclic antidepressant (TeCA) developed in the 1980s, exhibits unique pharmacological properties that distinguish it from traditional antidepressants. This article delves into its biological activity, focusing on its receptor interactions, clinical implications, and research findings.
- Chemical Formula : CHN·CHO
- Molecular Weight : Approximately 253.35 g/mol
- CAS Number : 71576-41-5
Aptazapine functions primarily as an antagonist at various adrenergic and serotonergic receptors:
- α2-Adrenergic Receptor Antagonism : Aptazapine is a potent antagonist of the α2-adrenergic receptors, exhibiting approximately ten times the potency of mianserin. This action is believed to enhance noradrenergic neurotransmission, which may contribute to its antidepressant effects .
- 5-HT2 Receptor Antagonism : The compound also competes for binding at 5-HT2 receptors, which are implicated in mood regulation and anxiety .
- Histamine H1 Receptor Inverse Agonism : Aptazapine acts as an inverse agonist at H1 receptors, which may explain some of its sedative properties .
Pharmacological Profile
The pharmacological profile of Aptazapine suggests a unique mechanism that does not involve the reuptake inhibition of serotonin or norepinephrine, a common pathway for many traditional antidepressants. Instead, it modulates neurotransmitter systems through receptor antagonism and inverse agonism .
Clinical Studies and Findings
Despite its promising profile, Aptazapine was never marketed. However, various studies have explored its efficacy:
Comparative Biological Activity
Property | This compound | Mianserin |
---|---|---|
α2-Adrenergic Antagonism | High potency | Moderate potency |
5-HT2 Receptor Antagonism | Yes | Yes |
H1 Receptor Activity | Inverse agonist | Antagonist |
Serotonin/Norepinephrine Uptake | No | Yes |
Case Studies
Although specific case studies directly involving Aptazapine are sparse, related research on similar compounds provides insight into its potential:
- Case Study on Tetracyclic Antidepressants : A review indicated that tetracyclic antidepressants like Aptazapine may offer advantages over SSRIs in certain patient populations due to their distinct receptor profiles .
- Clinical Observations : In clinical settings where similar mechanisms were employed, patients showed varying degrees of response to treatment with drugs affecting α2 and 5-HT2 receptors, suggesting that Aptazapine could yield similar outcomes if tested .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOHZLQMBVMPF-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71576-40-4 (Parent) | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-41-5 | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTAZAPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.